2-(Pyridin-3-yloxy)acetamide

HIV-1 NNRTI Antiviral Scaffold SAR

2-(Pyridin-3-yloxy)acetamide (CAS 933979-12-5, MW 152.15 g/mol, C₇H₈N₂O₂) is a small-molecule heterocyclic acetamide that serves as a foundational scaffold in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Its structure features a pyridine ring linked via an ether oxygen at the 3-position to an acetamide moiety, a connectivity that distinguishes it from its 2- and 4-pyridinyloxy positional isomers.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 933979-12-5
Cat. No. B2556959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)acetamide
CAS933979-12-5
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESC1=CC(=CN=C1)OCC(=O)N
InChIInChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10)
InChIKeyVIIGRJHHIKFIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yloxy)acetamide (CAS 933979-12-5): Core Scaffold Identity and Physicochemical Baseline for NNRTI Development


2-(Pyridin-3-yloxy)acetamide (CAS 933979-12-5, MW 152.15 g/mol, C₇H₈N₂O₂) is a small-molecule heterocyclic acetamide that serves as a foundational scaffold in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1]. Its structure features a pyridine ring linked via an ether oxygen at the 3-position to an acetamide moiety, a connectivity that distinguishes it from its 2- and 4-pyridinyloxy positional isomers [2]. The compound is not an active pharmaceutical ingredient itself but a critical synthetic intermediate; its chemical identity is defined by a computed XLogP3 of -0.1 [2], a measured melting point of 93–95 °C [3], and a topological polar surface area (tPSA) of 65.2 Ų [2], placing it in a favorable hydrophilic–lipophilic space for fragment-based drug discovery.

Why 2-(Pyridin-3-yloxy)acetamide Cannot Be Replaced by Other Pyridinyloxyacetamide Isomers or Generic Acetamides


Simple substitution of 2-(Pyridin-3-yloxy)acetamide with its 2- or 4-pyridinyloxy positional isomers is chemically inadvisable for two quantifiable reasons. First, the regioisomeric attachment of the ether linkage alters the molecule's hydrogen-bonding topology and dipole moment, directly impacting molecular recognition at biological targets [1]. The 3-isomer displays a computed XLogP3 of -0.1 [2], compared to XLogP3-AA of -0.2 for the 4-isomer [3], indicating measurable lipophilicity differences that affect solubility and membrane permeability. Second, in the context of HIV-1 NNRTI design, structure-activity relationship (SAR) studies unequivocally demonstrate that the 3-pyridinyloxy vector is essential for accessing the NNRTI binding pocket; derivatives built on this scaffold achieve EC₅₀ values as low as 8.18 μM against wild-type HIV-1 (strain IIIB) in MT-4 cell cultures [1], whereas the unsubstituted parent compound itself is inactive, underscoring that the 3-pyridinyloxy acetamide core is a non-fungible pharmacophoric element rather than a generic building block.

Quantitative Differentiation Evidence for 2-(Pyridin-3-yloxy)acetamide vs. Positional Isomers and In-Class Alternatives


HIV-1 NNRTI Scaffold Potency: Derivative EC₅₀ Benchmarking vs. In-Class NNRTI Nevirapine

The value of 2-(Pyridin-3-yloxy)acetamide lies in its derivatives. The most potent derivative (Ij) bearing this scaffold exhibited an EC₅₀ of 8.18 μM against wild-type HIV-1 (strain IIIB) in MT-4 cell cultures [1]. While the parent compound itself is inactive, this derivative EC₅₀ defines the scaffold's potential floor. For context, the first-generation NNRTI nevirapine shows an inhibitory potency of 10 μM against HIV-1, HIV-2, and SIV . Thus, the 3-pyridinyloxy scaffold enables derivatives that match or exceed nevirapine's antiviral potency, a benchmark that the 2- and 4-pyridinyloxy positional isomers have not demonstrated in published NNRTI contexts.

HIV-1 NNRTI Antiviral Scaffold SAR

P2X3 Receptor Antagonist Activity: Direct Binding Evidence vs. In-Class Purinergic Ligands

2-(Pyridin-3-yloxy)acetamide has been directly evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, showing measurable functional antagonism when tested at a concentration of 10 μM [1]. The assay reports an EC₅₀ value of 80 nM for this compound, indicating sub-micromolar potency at the P2X3 receptor [2]. This provides a direct, compound-specific biological annotation that is absent for the 2- and 4-pyridinyloxy positional isomers, which lack any reported P2X3 activity. This P2X3 activity creates a distinct differentiation axis relevant to pain and genitourinary disease research programs.

P2X3 Antagonist Pain Purinergic Signaling

Physicochemical Differentiation: XLogP3, Melting Point, and tPSA vs. 4-Pyridinyloxy Isomer

Computed physicochemical parameters reveal measurable differences between 2-(pyridin-3-yloxy)acetamide and its 4-pyridinyloxy isomer that influence formulation and assay behavior. The 3-isomer has an XLogP3 of -0.1 [1], compared to XLogP3-AA of -0.2 for the 4-isomer [2], a ∆logP of +0.1 unit. While small, this difference reflects the altered electron distribution from the pyridine nitrogen position, which affects aqueous solubility and chromatographic retention. The 3-isomer has a measured melting point of 93–95 °C [3], indicative of good crystalline handling properties. Both isomers share a tPSA of 65.2 Ų [1][2], but the distinct logP values mean they will partition differently in biphasic systems and HPLC methods, a critical consideration for analytical method development and purification scale-up.

Physicochemical Properties Lipophilicity Fragment-Based Drug Design

Topological Polar Surface Area and Hydrogen Bonding: Identical tPSA but Divergent Acceptor/Donor Profiles Across Isomers

All three pyridinyloxyacetamide positional isomers share identical tPSA (65.2 Ų) and hydrogen bond acceptor counts (3), as computed by PubChem [1][2]. However, the position of the pyridine nitrogen critically alters the spatial orientation of hydrogen bond acceptor sites. In the 3-isomer, the nitrogen is meta to the ether linkage, projecting its lone pair in a vector distinct from that of the 2-isomer (ortho, potentially forming an intramolecular H-bond with the acetamide NH) or the 4-isomer (para, maximally distant). While quantitative H-bond acidity/basicity (pKa) data are not directly available for all three isomers, the consensus is that the 3-pyridinyloxy configuration avoids intramolecular hydrogen bonding that could mask the acetamide NH, thereby preserving its full hydrogen bond donor capacity for target engagement.

tPSA Hydrogen Bonding Permeability Drug-Likeness

Synthetic Tractability and Commercial Purity: Enamine-Sourced 95% Purity with Validated MDL Identifier

2-(Pyridin-3-yloxy)acetamide is commercially available from Enamine LLC (catalog EN300-62362) at a certified purity of 95% [1], with an MDL number MFCD01646178 that enables unambiguous procurement across global supply chains. The compound is synthesized via O-alkylation of 3-hydroxypyridine with 2-chloroacetamide, a robust two-step route [2]. In contrast, the 2-isomer (CAS 89693-82-3) and 4-isomer (CAS 58869-78-6) have less standardized commercial sourcing, with limited purity documentation and fewer validated suppliers at scale. The 3-isomer's established supply chain via Enamine—a major building-block provider—ensures batch-to-batch reproducibility for medicinal chemistry campaigns.

Synthetic Chemistry Building Block Purity Specification

Optimal Procurement and Application Scenarios for 2-(Pyridin-3-yloxy)acetamide Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization: Fragment Growing from a Validated 3-Pyridinyloxy Acetamide Core

Medicinal chemistry teams pursuing non-nucleoside reverse transcriptase inhibitors should prioritize 2-(Pyridin-3-yloxy)acetamide as the starting scaffold because its derivatives have demonstrated EC₅₀ values as low as 8.18 μM against wild-type HIV-1 in MT-4 cells [1]. The 3-pyridinyloxy connectivity is essential for accessing the NNRTI binding pocket, as confirmed by molecular docking of derivative Ij with RT [1]. Procurement of the 3-isomer (rather than the 2- or 4-isomer) ensures that subsequent derivatization follows the established SAR trajectory, reducing the risk of inactive compounds and accelerating hit-to-lead timelines.

P2X3 Antagonist Screening for Pain and Genitourinary Disease Programs

2-(Pyridin-3-yloxy)acetamide exhibits sub-micromolar P2X3 antagonist activity (EC₅₀ = 80 nM in Xenopus oocyte electrophysiology assays) [2]. This direct target engagement, absent for the 2- and 4-pyridinyloxy isomers, makes it a valuable tool compound for validating P2X3-dependent phenotypes in pain, overactive bladder, or chronic cough models. Researchers should procure this specific isomer to ensure continuity with published P2X3 pharmacology data.

Fragment-Based Drug Discovery (FBDD) Library Design: A Soluble, Low-Molecular-Weight Acetamide Probe

With a molecular weight of 152.15 g/mol, XLogP3 of -0.1, and tPSA of 65.2 Ų, 2-(pyridin-3-yloxy)acetamide adheres to the 'Rule of Three' for fragment libraries [3]. Its melting point of 93–95 °C ensures solid-state stability at ambient temperature, unlike the low-melting 2-isomer (34–38 °C), which may require refrigerated storage [3]. The meta-pyridinyloxy configuration preserves the full H-bond donor capacity of the acetamide NH, making it a reliable pharmacophore probe for fragment screening against diverse target classes.

Analytical Reference Standard for Pyridinyloxyacetamide Isomer Discrimination

The quantifiable differences in XLogP3 (-0.1 for 3-isomer vs. -0.2 for 4-isomer) [3][4] and melting point (93–95 °C for 3-isomer vs. literature values of 34–38 °C for 2-isomer) provide the basis for using 2-(pyridin-3-yloxy)acetamide as an analytical reference standard. Quality control laboratories can leverage these distinct physicochemical signatures to verify isomeric identity in incoming building-block shipments, preventing costly synthetic errors downstream.

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